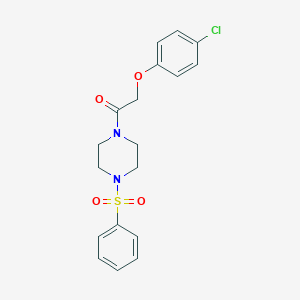![molecular formula C17H27N3 B247699 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247699.png)
1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane, also known as P4MPA, is a chemical compound that belongs to the class of azepanes. P4MPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane is not fully understood. However, it is believed that this compound acts as a modulator of neurotransmitter activity. This compound has been shown to bind to certain receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine α2A receptor. By binding to these receptors, this compound can modulate the activity of the neurotransmitters that they are associated with.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been found to increase locomotor activity, enhance cognitive function, and improve mood. This compound has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane is its specificity in targeting certain neurotransmitter systems. This specificity makes it a valuable tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are a number of future directions for research on 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane. One area of research is in the development of new drugs that target the same neurotransmitter systems as this compound. Another area of research is in the use of this compound as a tool for studying the role of neurotransmitters in various physiological and behavioral processes. Finally, there is a need for further research on the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane involves the reaction of 1-(pyridin-4-ylmethyl)piperidine with 1,6-dibromohexane in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to obtain this compound. The synthesis of this compound is a complex process that requires a high degree of expertise in organic chemistry.
Scientific Research Applications
1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where this compound has been shown to have a significant impact on the central nervous system. This compound has been found to modulate the activity of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine. This modulation can lead to changes in behavior, cognition, and mood.
Properties
Molecular Formula |
C17H27N3 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C17H27N3/c1-2-4-12-20(11-3-1)17-7-13-19(14-8-17)15-16-5-9-18-10-6-16/h5-6,9-10,17H,1-4,7-8,11-15H2 |
InChI Key |
CHEOUEHSVYXITK-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=NC=C3 |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)
![1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247648.png)
![1-(2-Furoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247650.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247651.png)
![1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247653.png)
